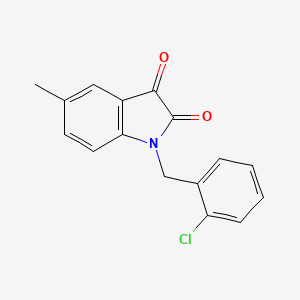
1-(2-chlorobenzyl)-5-methyl-1H-indole-2,3-dione
Vue d'ensemble
Description
The compound “1-(2-chlorobenzyl)-5-methyl-1H-indole-2,3-dione” is a complex organic molecule. It likely contains an indole group, which is a common structure in many natural products and pharmaceuticals . The “2-chlorobenzyl” part suggests the presence of a benzyl group with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Similar compounds have been involved in reactions like the Cannizzaro reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measurements of its melting point, boiling point, solubility, and spectral properties .Mécanisme D'action
Target of Action
The compound contains abenzyl chloride moiety , which is a reactive organochlorine compound and a widely used chemical building block . Benzyl chloride is known to react with tertiary amines to form quaternary ammonium salts, which are used as surfactants .
Mode of Action
It reacts with water in a hydrolysis reaction to form benzyl alcohol and hydrochloric acid . This suggests that 1-(2-chlorobenzyl)-5-methyl-1H-indole-2,3-dione may also undergo similar reactions, leading to changes in its structure and properties.
Biochemical Pathways
The biodegradation of aromatic compounds plays an important role in environmental cleanup . Aromatic compounds are of great concern because they are relatively persistent in the environment due to the high thermodynamic stability of the benzene moiety .
Pharmacokinetics
The metabolism of some 2′-substituted 9-benzyladenines, which share structural similarities with the compound , has been studied . These studies found that the N1-oxide was a major metabolite for certain compounds, suggesting that similar metabolic pathways may be involved for this compound .
Result of Action
The compound’s benzyl chloride moiety is known to be a lachrymator and has been used in chemical warfare . This suggests that the compound may have similar effects.
Action Environment
The compound’s benzyl chloride moiety is known to react with water in a hydrolysis reaction , suggesting that the presence of water and other environmental factors may influence the compound’s action and stability.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chlorobenzyl)-5-methyl-1H-indole-2,3-dione has several advantages for lab experiments. It has been extensively studied and its effects are well documented. This compound is also readily available and relatively inexpensive. However, this compound has some limitations for lab experiments. It has a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity. In addition, this compound has a long half-life, which can make it difficult to study its effects over a short period of time.
Orientations Futures
There are several future directions for research on 1-(2-chlorobenzyl)-5-methyl-1H-indole-2,3-dione. One area of research is the development of new drugs that have similar therapeutic effects but fewer side effects. Another area of research is the identification of biomarkers that can predict the response to this compound. This could lead to more personalized treatment for psychiatric disorders. Finally, there is a need for more research on the long-term effects of this compound, especially in children and adolescents.
Applications De Recherche Scientifique
1-(2-chlorobenzyl)-5-methyl-1H-indole-2,3-dione has been extensively studied for its therapeutic effects on various psychiatric disorders. It has been found to be effective in reducing the symptoms of depression, OCD, and panic disorder. This compound has also been used in the treatment of other disorders, such as chronic pain, enuresis, and eating disorders.
Safety and Hazards
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-5-methylindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-10-6-7-14-12(8-10)15(19)16(20)18(14)9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDGKSZUNZURQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501206608 | |
| Record name | 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501206608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
604803-78-3 | |
| Record name | 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=604803-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501206608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



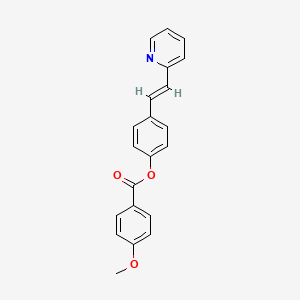
![n-(4-Chlorophenyl)-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3407156.png)
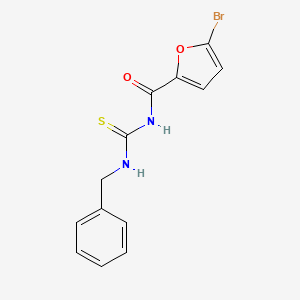
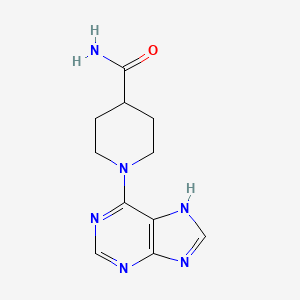
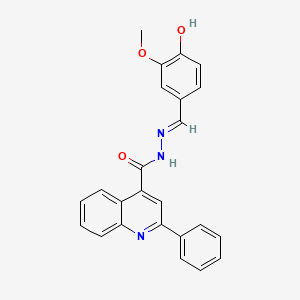
![Acetic acid, [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-](/img/structure/B3407181.png)

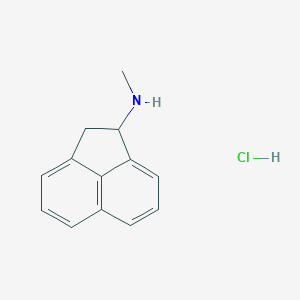
![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B3407211.png)
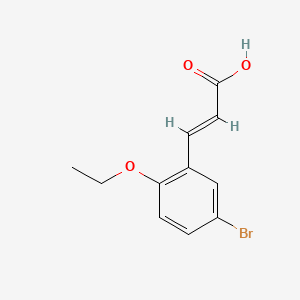
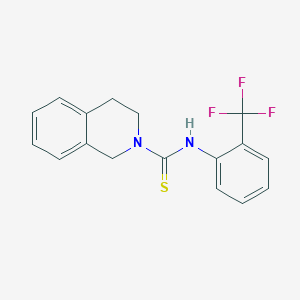
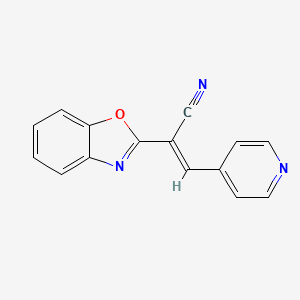
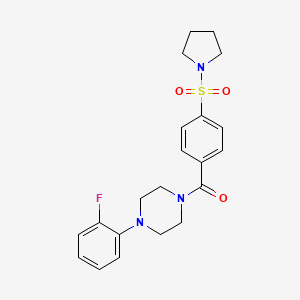
![Ethyl 4-[[5-[5-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentyl]-1,3,4-oxadiazol-2-yl]sulfanyl]butanoate](/img/structure/B3407240.png)